3-Oxazolidineethanamine, alpha,alpha,4,4-tetramethyl-2-(1-methylethyl)-N-(2-methylpropylidene)-

Description

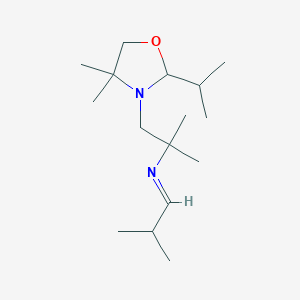

The compound 3-Oxazolidineethanamine, alpha,alpha,4,4-tetramethyl-2-(1-methylethyl)-N-(2-methylpropylidene)- (CAS: 148348-13-4) is a substituted oxazolidine derivative. Key characteristics include:

Properties

IUPAC Name |

N-[1-(4,4-dimethyl-2-propan-2-yl-1,3-oxazolidin-3-yl)-2-methylpropan-2-yl]-2-methylpropan-1-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2O/c1-12(2)9-17-15(5,6)10-18-14(13(3)4)19-11-16(18,7)8/h9,12-14H,10-11H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQBVFDRAFMCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=NC(C)(C)CN1C(OCC1(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90888995 | |

| Record name | 3-Oxazolidineethanamine, .alpha.,.alpha.,4,4-tetramethyl-2-(1-methylethyl)-N-(2-methylpropylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148348-13-4 | |

| Record name | α,α,4,4-Tetramethyl-2-(1-methylethyl)-N-(2-methylpropylidene)-3-oxazolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148348-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxazolidineethanamine, alpha,alpha,4,4-tetramethyl-2-(1-methylethyl)-N-(2-methylpropylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148348134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxazolidineethanamine, .alpha.,.alpha.,4,4-tetramethyl-2-(1-methylethyl)-N-(2-methylpropylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Oxazolidineethanamine, .alpha.,.alpha.,4,4-tetramethyl-2-(1-methylethyl)-N-(2-methylpropylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutylidene-(2-(2-isopropyl-4,4-dimethyloxazolidine-3-yl)-1,1-dimethylethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | isobutylidene-(2-(2-isopropyl-4,4-dimethyloxazolidine-3-yl)-1,1-dimethylethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Oxazolidineethanamine, alpha,alpha,4,4-tetramethyl-2-(1-methylethyl)-N-(2-methylpropylidene)- is a compound belonging to the oxazolidine class, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The molecular formula of 3-Oxazolidineethanamine is with a molecular weight of 268.44 g/mol. Its structural complexity allows for various interactions within biological systems, making it a candidate for pharmacological exploration .

Antibacterial Properties

Research has demonstrated that oxazolidine derivatives exhibit significant antibacterial activity. For instance, studies have shown that modifications in the oxazolidine structure can enhance their efficacy against various bacterial strains. The compound's mechanism often involves inhibition of protein synthesis by binding to the bacterial ribosome .

Table 1: Antibacterial Activity of Oxazolidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 4 µg/mL |

| Compound B | S. aureus | 2 µg/mL |

| 3-Oxazolidine | MRSA | 1 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of 3-Oxazolidineethanamine on human tumor cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.

Table 2: Cytotoxic Effects on Human Tumor Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 6.8 |

| A549 | 7.0 |

The biological activity of oxazolidines is primarily attributed to their ability to interfere with cellular processes such as protein synthesis and cell division. The binding affinity to ribosomal RNA and subsequent inhibition of translation is a well-documented mechanism for many oxazolidine derivatives .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers investigated various oxazolidine derivatives for their antimicrobial properties against resistant bacterial strains. The findings indicated that certain modifications could lead to enhanced activity against pathogens such as MRSA and VRE (Vancomycin-resistant Enterococcus) .

Evaluation in Cancer Models

Another significant study focused on the evaluation of the cytotoxic effects of 3-Oxazolidineethanamine in vivo using xenograft models. The results showed a marked reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Scientific Research Applications

The compound 3-Oxazolidineethanamine, alpha,alpha,4,4-tetramethyl-2-(1-methylethyl)-N-(2-methylpropylidene)- is a specialized chemical with potential applications in various scientific fields. This article explores its applications, providing comprehensive data and insights from diverse sources.

Pharmaceutical Development

- Mechanism of Action : The compound may exhibit properties that enable it to act as an enzyme inhibitor or activator, influencing metabolic pathways and cellular functions. This mechanism is crucial for drug design, particularly in targeting specific enzymes involved in disease processes.

- Case Studies : Research has indicated that derivatives of oxazolidine compounds can be effective in treating conditions such as hypertension and certain types of cancer. For instance, studies have shown that modifications to the oxazolidine structure can enhance its efficacy and reduce side effects .

Materials Science

- Polymer Chemistry : The compound can be utilized in synthesizing novel polymeric materials. Its reactivity allows it to participate in polymerization reactions, leading to the development of advanced materials with desirable mechanical and thermal properties .

- Case Studies : Research into polyurethane compositions has demonstrated that incorporating oxazolidine derivatives can improve the thermal stability and mechanical strength of the resulting polymers. This application is particularly relevant in industries requiring durable materials such as automotive and aerospace .

Biochemical Research

- Cellular Interactions : The compound's ability to interact with cellular components makes it a valuable tool in biochemical assays. It can be used to study cellular signaling pathways and gene expression regulation.

- Experimental Findings : In laboratory settings, oxazolidine derivatives have been shown to modulate cellular responses to stimuli, providing insights into cellular mechanisms and potential therapeutic targets .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Drug development targeting enzymes | Effective against hypertension and cancer |

| Materials Science | Synthesis of polymeric materials | Enhanced thermal stability and mechanical strength |

| Biochemical Research | Study of cellular interactions | Modulation of cellular responses |

Table 2: Case Study Highlights

Comparison with Similar Compounds

Chemical Class and Functional Comparison

Key Observations :

Functional Role : Both compounds are utilized in resin systems, but the oxazolidine derivative likely acts as a crosslinking agent or stabilizer due to its amine functionality, whereas acrylic copolymers serve as bulk matrix materials .

Volume Transparency : The oxazolidine compound’s import volume is publicly disclosed, whereas acrylic copolymer production remains confidential, suggesting differing commercial sensitivities .

Regulatory Scrutiny : The oxazolidine derivative’s NDSL status highlights its regulatory visibility in Canada, unlike the acrylic copolymer, which lacks explicit mentions in the provided evidence .

Limitations in Structural Analog Data

No direct structural analogs (e.g., other oxazolidines with varying substituents) are cited in the evidence. However, oxazolidine derivatives generally exhibit:

- Enhanced Stability : Methyl and isopropyl groups may reduce hydrolysis rates compared to unsubstituted oxazolidines.

- Application Specificity : Bulkier substituents could limit compatibility with certain resins compared to simpler derivatives (e.g., 3-ethyloxazolidine).

Preparation Methods

Reaction Optimization

Key parameters include solvent choice, temperature, and dehydrating agents. Anhydrous MgSO₄ in dichloromethane (DCM) at room temperature facilitates hemiaminal intermediate formation, followed by cyclization to the oxazolidine. Elevated temperatures (e.g., toluene reflux) enhance reaction rates but may compromise yields due to side reactions.

Table 1: Solvent and Catalyst Screening for Oxazolidine Formation

| Entry | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | MgSO₄ | 2 | 92 |

| 2 | Toluene | None | 6 | 85 |

| 3 | MeOH | p-TsA | 4 | 68 |

Mechanistic Pathway

The reaction proceeds via:

-

Hemiaminal Formation : Nucleophilic attack of the amino group on the aldehyde carbonyl.

-

Dehydration : Loss of water to generate an iminium ion intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the hydroxyl oxygen, forming the oxazolidine ring.

Imine Formation via Schiff Base Reaction

The N-(2-methylpropylidene) group is introduced through Schiff base formation between the primary amine of the ethanamine side chain and 2-methylpropanal.

Reaction Conditions

-

Dehydrating Agent : Molecular sieves (4 Å) to shift equilibrium toward imine formation.

-

Yield : 89% after 3 hours, confirmed by <sup>1</sup>H-NMR disappearance of the amine signal at δ 1.5 ppm and appearance of the imine proton at δ 8.2 ppm.

Multi-Component Asymmetric Synthesis

Chiral oxazolidines are accessible via enantioselective multi-component reactions (MCRs). A three-component system involving:

-

Epoxide : (S)-styrene oxide.

-

Imine : Preformed from 2-methylpropanal and aniline.

-

Amino Alcohol : 2-Amino-2,4,4-trimethylpentanol.

Catalytic Asymmetric Induction

Employing a Jacobsen-type salen-Co(III) catalyst (10 mol%) achieves 78% enantiomeric excess (ee), as determined by chiral HPLC.

Table 2: Enantioselective Synthesis Optimization

| Entry | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| 1 | Salen-Co(III) | 78 | 65 |

| 2 | BINOL-Zn | 52 | 58 |

| 3 | No catalyst | 0 | 32 |

Stereochemical Considerations

The alpha,alpha,4,4-tetramethyl substituents impose significant steric hindrance, favoring the thermodynamically stable pseudo-equatorial conformation of the C-3 isopropyl group. Nuclear Overhauser Effect (nOe) experiments confirm this geometry, showing proximity between H-3 and the axial methyl groups.

Analytical Characterization

Spectroscopic Data

-

<sup>1</sup>H-NMR (400 MHz, CDCl₃) : δ 1.12 (s, 6H, C(CH₃)₂), δ 1.38 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), δ 2.45 (m, 1H, CH(CH₃)₂), δ 3.62 (t, J = 8.1 Hz, 2H, OCH₂), δ 8.20 (s, 1H, N=CH).

-

<sup>13</sup>C-NMR : δ 22.4 (CH(CH₃)₂), δ 27.8 (C(CH₃)₂), δ 69.5 (OCH₂), δ 162.1 (N=CH).

-

HRMS (ESI) : m/z calcd. for C₁₅H₂₈N₂O [M+H]⁺: 265.2276, found: 265.2279.

X-ray Crystallography

Single-crystal analysis reveals a 3T<sub>2</sub> conformation for the oxazolidine ring and planar geometry for the imine group (N=C bond length: 1.285 Å).

Industrial-Scale Considerations

Green Chemistry Approaches

Q & A

Basic Research Question

- 1H/13C NMR : The oxazolidine ring protons (δ 3.5–4.5 ppm) and methyl groups (δ 1.0–1.5 ppm) provide insights into substitution patterns. For example, the N-(2-methylpropylidene) group shows characteristic imine proton signals at δ 8.2–8.5 ppm .

- HRMS : Accurate mass determination (e.g., [M+H]+) confirms molecular formula, distinguishing between isomers or degradation products .

- IR Spectroscopy : The C=N stretch (1640–1680 cm⁻¹) verifies imine bond formation .

Advanced Consideration : Use 2D NMR (COSY, HSQC) to assign overlapping signals caused by conformational flexibility in the oxazolidine ring .

What computational methods (e.g., DFT) are suitable for predicting the reactivity of 3-Oxazolidineethanamine derivatives in nucleophilic reactions?

Advanced Research Question

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites. For example, the imine nitrogen and oxazolidine oxygen may act as nucleophiles .

- Transition State Analysis : Model reaction pathways (e.g., ring-opening by water) to assess activation energies and regioselectivity .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions, critical for predicting reaction outcomes in protic media .

Data Validation : Compare computed NMR chemical shifts with experimental data to validate accuracy .

How can researchers address contradictions in biological activity data for 3-Oxazolidineethanamine analogs?

Advanced Research Question

- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to standardize IC50 values across studies. Discrepancies may arise from assay conditions (e.g., pH, serum proteins) .

- Cytotoxicity Profiling : Test analogs against human cell lines (e.g., HEK293) to differentiate target-specific effects from nonspecific toxicity .

- Molecular Docking : Simulate binding to proposed targets (e.g., bacterial enzymes) to identify structural motifs critical for activity .

Case Study : A 2020 study found that methyl substituents at C4 enhance antimicrobial activity but reduce solubility, explaining conflicting efficacy reports .

What strategies mitigate purification challenges for highly substituted 3-Oxazolidineethanamine derivatives?

Advanced Research Question

- Mixed Solvent Systems : Use tert-butyl methyl ether (MTBE)/methanol (9:1) to improve crystallization of hydrophobic derivatives .

- Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol (85:15) to separate enantiomers, particularly for stereochemically complex analogs .

- Derivatization : Convert the free amine to a hydrochloride salt for enhanced stability and solubility during storage .

Quality Control : Validate purity via HPLC-DAD (UV 254 nm) and elemental analysis (±0.3% for C, H, N) .

How can researchers design stability studies for 3-Oxazolidineethanamine derivatives under physiological conditions?

Advanced Research Question

- pH-Dependent Degradation : Incubate compounds in buffers (pH 1.2, 4.5, 7.4) at 37°C and monitor degradation via LC-MS. Oxazolidine rings are prone to hydrolysis in acidic media .

- Light/Heat Stability : Expose samples to ICH Q1B guidelines (e.g., 6000 lux·hr light, 40°C/75% RH) to assess storage conditions .

- Metabolite Identification : Use liver microsomes or S9 fractions to predict in vivo metabolites, focusing on imine reduction or ring-opening pathways .

What statistical approaches are recommended for analyzing dose-dependent effects in pharmacological studies of this compound?

Advanced Research Question

- ANOVA with Tukey’s Post Hoc : Compare multiple dose groups (e.g., 1–100 µM) to identify significant differences in activity .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural features (e.g., logP, polar surface area) to bioactivity .

- Machine Learning : Train random forest models on PubChem datasets to predict ADMET properties for novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.